Product packaging for Cyclo(gln-trp-phe-gly(anc-2)-leu-met)(Cat. No.:CAS No. 125989-10-8)

Cyclo(gln-trp-phe-gly(anc-2)-leu-met)

Cat. No.: B1673828
CAS No.: 125989-10-8
M. Wt: 789 g/mol
InChI Key: UXGOMHKZXISRJP-JSEVQACXSA-N
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Description

Significance of Cyclic Peptides in Contemporary Chemical Biology and Drug Discovery

Cyclic peptides are increasingly recognized as a valuable modality for developing therapeutics, bridging the gap between small molecules and larger biologics like antibodies. mdpi.com Their unique structure allows them to modulate biological targets that are often challenging for traditional small molecules, such as protein-protein interactions. acs.org The interest in these molecules is driven by their ability to combine favorable properties like high binding affinity and target selectivity with low toxicity. biochempeg.com Historically, many cyclic peptide drugs were derived from natural products, but advancements in screening technologies, such as phage and mRNA display, have broadened the scope of discovery, allowing for the identification of entirely new molecules for a diverse range of targets. nih.govtandfonline.com

The cyclization of a peptide chain confers several advantages that make these scaffolds highly attractive for the development of bioactive molecules. musechem.com The constrained, rigid conformation of cyclic peptides reduces the molecule's spatial vibrations, which can lead to a significant increase in binding affinity and selectivity for their biological target. scientist.comnih.gov This structural rigidity also provides greater stability against degradation by proteases in the body, a common issue with linear peptides which are susceptible to attack by exopeptidases and endopeptidases. biochempeg.comnih.gov Furthermore, cyclization can improve a peptide's membrane permeability, enhancing its ability to reach intracellular targets. nih.govscientist.com

AdvantageDescription
Greater Metabolic Stability The cyclic structure protects against degradation by proteolytic enzymes (proteases), increasing the molecule's lifespan in a biological environment. biochempeg.commusechem.com
Higher Binding Affinity & Selectivity A more rigid and pre-organized conformation reduces the entropic penalty upon binding to a target, leading to stronger and more specific interactions. scientist.comnih.gov
Improved Membrane Permeability Cyclization can mask polar groups and reduce the molecule's overall polarity, facilitating passage through cellular membranes to engage intracellular targets. nih.govscientist.com
Reduced Conformational Flexibility A constrained structure limits the number of possible shapes the molecule can adopt, concentrating its activity towards the desired target and reducing off-target effects. musechem.comnih.gov

Despite their advantages, the development of cyclic peptide-based therapeutics is not without its challenges. A primary hurdle is achieving good oral bioavailability and cell permeability, which remains a significant technical challenge for many of these molecules. nih.govtandfonline.com While cyclization can improve these properties, many cyclic peptides still exhibit poor pharmacokinetic parameters, which can be a reason for failure in clinical trials. nih.gov The synthesis of complex cyclic peptides can also be challenging and resource-intensive. mdpi.comacs.org

However, these challenges are being met with innovative strategic opportunities. Advances in computational and artificial intelligence-driven methods are transforming the design and optimization of cyclic peptides, helping to predict their properties and accelerate the discovery pipeline. acs.org High-throughput screening technologies like phage and mRNA display enable the rapid identification of novel cyclic peptide ligands for various targets. nih.govtandfonline.com Furthermore, the development of peptide drug conjugates (PDCs) represents a promising strategy, where cyclic peptides are used as targeting ligands to selectively deliver therapeutic payloads, such as chemotherapy agents, directly to diseased cells, enhancing efficacy while minimizing systemic toxicity. biochempeg.comscientist.com

Overview of Cyclo(Gln-Trp-Phe-Gly(anc-2)-Leu-Met) in the Context of Neurokinin Receptor Antagonism

Cyclo(gln-trp-phe-gly(anc-2)-leu-met) belongs to the class of cyclic hexapeptides and is recognized as a tachykinin antagonist. nih.gov Its core structure, Cyclo(Gln-Trp-Phe-Gly-Leu-Met), has been identified in scientific literature as a selective and potent antagonist for the neurokinin-2 (NK-2) receptor. indexcopernicus.comnih.gov The "anc-2" designation indicates a specific modification to the glycine (B1666218) residue. vulcanchem.com The antagonist activity of this class of compounds is centered on their ability to block the action of tachykinins at their specific receptors.

The field of neurokinin receptor antagonism gained significant momentum following the discovery of Substance P in 1931 and the subsequent identification of the family of tachykinin peptides and their receptors. wikipedia.org Early research focused on structure-activity relationships of the native peptides, leading to the design of peptide-based antagonists. psu.edu A significant breakthrough was the discovery of the first non-peptide antagonist in 1991, which spurred widespread research and development by numerous pharmaceutical companies. psu.eduresearchgate.net

Within the realm of peptide antagonists, researchers explored various structural modifications to improve potency and selectivity. This included the development of cyclic peptides to enhance stability and binding affinity. scilit.com The initial pharmacological characterization of cyclic hexapeptides, such as Cyclo(Gln-Trp-Phe-Gly-Leu-Met), involved binding assays and functional studies. For instance, conformational analyses using nuclear magnetic resonance (NMR) were conducted to understand the three-dimensional structure of the peptide in solution, which is crucial for its interaction with the NK-2 receptor. indexcopernicus.comnih.gov Functional assays, such as those using hamster trachea preparations, were employed to determine the antagonist activity (pA2 values) of these compounds, confirming their ability to block the contractile effects of NK-2 receptor agonists. scilit.com These foundational studies established cyclic hexapeptides as a viable and selective class of NK-2 receptor antagonists. scilit.com

Tachykinins are a family of neuropeptides that share a common C-terminal sequence and are involved in a vast array of physiological processes. physiology.orgnih.gov They exert their effects by interacting with three distinct G protein-coupled receptors: neurokinin-1 (NK-1), neurokinin-2 (NK-2), and neurokinin-3 (NK-3). physiology.orgguidetopharmacology.org These receptors are distributed throughout the central and peripheral nervous systems as well as in non-neuronal tissues like the immune, gastrointestinal, and respiratory systems. physiology.orgnih.gov

The activation of tachykinin receptors is linked to numerous biological functions, including pain transmission, inflammation, smooth muscle contraction, and vasodilation. physiology.orgguidetopharmacology.org Consequently, they have been implicated in a wide range of diseases. physiology.org The NK-1 receptor, with its preferred ligand Substance P, is heavily involved in neurogenic inflammation, pain, and emesis (vomiting). physiology.orgmdpi.com NK-1 antagonists have been successfully developed and approved for treating chemotherapy-induced nausea and vomiting. wikipedia.orgphysiology.org The NK-2 receptor is primarily located in the smooth muscle of the gastrointestinal, respiratory, and urinary tracts and plays a role in smooth muscle contractility and visceral pain. guidetopharmacology.org The NK-3 receptor is implicated in the modulation of neurotransmitter release and has been investigated for its role in disorders such as anxiety, depression, and schizophrenia. guidetopharmacology.orgacs.org The diverse roles of these receptors make them important targets for drug discovery in a variety of therapeutic areas. physiology.orgmdpi.com

ReceptorPreferred Endogenous Ligand(s)Key LocationsAssociated Biological Functions & Disease Research Areas
NK-1 Substance P (SP)Central & peripheral nervous system, immune cells, gastrointestinal tract. physiology.orgnih.govPain transmission, neurogenic inflammation, emesis, asthma, migraine, anxiety, depression. psu.eduphysiology.org
NK-2 Neurokinin A (NKA)Smooth muscle (gastrointestinal, respiratory, urinary tracts), some CNS regions. guidetopharmacology.orgnih.govSmooth muscle contraction, visceral pain, intestinal motility, asthma. guidetopharmacology.orgiupac.org
NK-3 Neurokinin B (NKB)Central nervous system. guidetopharmacology.orgnih.govModulation of neurotransmitter release, reproductive functions, potential role in schizophrenia, anxiety, depression. guidetopharmacology.orgacs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H52N8O7S B1673828 Cyclo(gln-trp-phe-gly(anc-2)-leu-met) CAS No. 125989-10-8

Properties

CAS No.

125989-10-8

Molecular Formula

C40H52N8O7S

Molecular Weight

789 g/mol

IUPAC Name

(2S)-2-[[(Z,2S)-2-[[(2S)-2-[(3R)-3-amino-2-oxopyrrolidin-1-yl]-4-methylpentanoyl]amino]-4-methylsulfanylbut-3-enoyl]amino]-N-[(2S)-3-(1H-indol-3-yl)-1-oxo-1-[[(2S)-1-oxo-3-phenylpropan-2-yl]amino]propan-2-yl]pentanediamide

InChI

InChI=1S/C40H52N8O7S/c1-24(2)19-34(48-17-15-29(41)40(48)55)39(54)46-32(16-18-56-3)37(52)45-31(13-14-35(42)50)36(51)47-33(21-26-22-43-30-12-8-7-11-28(26)30)38(53)44-27(23-49)20-25-9-5-4-6-10-25/h4-12,16,18,22-24,27,29,31-34,43H,13-15,17,19-21,41H2,1-3H3,(H2,42,50)(H,44,53)(H,45,52)(H,46,54)(H,47,51)/b18-16-/t27-,29+,31-,32-,33-,34-/m0/s1

InChI Key

UXGOMHKZXISRJP-JSEVQACXSA-N

SMILES

CC(C)CC(C(=O)NC(C=CSC)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C=O)N4CCC(C4=O)N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](/C=C\SC)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC3=CC=CC=C3)C=O)N4CC[C@H](C4=O)N

Canonical SMILES

CC(C)CC(C(=O)NC(C=CSC)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C=O)N4CCC(C4=O)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

cyclo(Gln-Trp-Phe-Gly(ANC-2)-Leu-Met)
L 659837
L-659,837
L-Phenylalanine, N-(2-(3-amino-2-oxo-1-pyrrolidinyl)-4-methyl-1-oxopentyl)-L-methionyl-L-glutaminyl-L-tryptophyl-, cyclic (4-1)-peptide, (S-(R*,S*))-

Origin of Product

United States

Synthetic Methodologies for Cyclo Gln Trp Phe Gly Anc 2 Leu Met and Its Chemical Analogs

General Strategies for Cyclic Peptide Synthesis

The creation of cyclic peptides, particularly those involving head-to-tail cyclization, is a significant challenge in synthetic chemistry. The primary difficulties lie in favoring the intramolecular cyclization reaction over intermolecular polymerization and minimizing side reactions such as epimerization. nih.gov Strategies are broadly divided into solid-phase, solution-phase, and, more recently, chemoenzymatic approaches, each with distinct advantages and optimization parameters.

Solid-Phase Peptide Synthesis (SPPS) Optimization for Head-to-Tail Cyclization

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient assembly of linear peptide chains on an insoluble polymer support. nih.govbachem.com This method simplifies purification by allowing excess reagents and soluble by-products to be washed away after each coupling and deprotection step. bachem.com For the synthesis of cyclic peptides like Cyclo(Gln-Trp-Phe-Gly(anc-2)-Leu-Met), SPPS is employed to build the linear precursor, which is then cyclized either while still attached to the resin (on-resin cyclization) or after cleavage from the support (solution-phase cyclization of an SPPS-derived peptide).

On-Resin Cyclization: This technique leverages the "pseudo-dilution" effect, where peptide chains are anchored to the resin at a distance from one another, thus sterically favoring intramolecular reactions over intermolecular oligomerization. nih.gov The linear peptide is typically anchored to the resin via the side chain of a trifunctional amino acid (e.g., Asp, Glu, Lys). After assembly of the linear sequence, the N- and C-terminal protecting groups are removed, and a coupling reagent is added to facilitate head-to-tail amide bond formation. The choice of linker and anchoring strategy is critical for success.

Optimization Strategies:

Resin and Linker Selection: The choice of resin and linker is paramount for a successful synthesis. The linker must be stable throughout the chain elongation process but allow for selective cleavage of either the terminal protecting groups for cyclization or the entire peptide from the support. For instance, linkers susceptible to photolysis or specific nucleophiles allow for orthogonal cleavage strategies. bachem.com Resins with low loading capacity are often preferred for synthesizing difficult or long sequences to minimize aggregation. bachem.com

Coupling Reagents: To minimize the risk of racemization at the C-terminal residue during cyclization, coupling agents that form less reactive intermediates are often employed. Reagents such as O-(3,4-dihydro-4-oxo-1,2,3-benzotriazine-3-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TDBTU) are known to result in low levels of epimerization. nih.gov

Sequence Pre-organization: The efficiency of cyclization is highly dependent on the linear precursor's ability to adopt a conformation that brings the N- and C-termini into proximity. researchgate.net The strategic placement of turn-inducing residues, such as proline or glycine (B1666218), can pre-organize the peptide backbone, significantly improving cyclization yields. nih.gov

ParameterOptimization StrategyRationale and ImpactReference
Resin TypeLow-load polystyrene (PS) or polyethylene (B3416737) glycol (PEG)-grafted resins (e.g., TentaGel).Reduces intermolecular aggregation of peptide chains, improving reaction efficiency for difficult sequences. bachem.combohrium.com
Linker StrategySide-chain anchoring (e.g., via Asp/Glu) with an orthogonal protecting group.Allows for on-resin head-to-tail cyclization by selectively deprotecting the backbone termini while the peptide remains attached to the support. nih.gov
Cyclization PointSelect a junction with sterically unhindered amino acids (e.g., Gly-Xxx).Minimizes steric hindrance at the reaction site, which can impede cyclization and lead to failed sequences. syngeneintl.com
Coupling ReagentsUse of low-racemization reagents like TDBTU or HATU/HOAt with a non-nucleophilic base.Prevents epimerization of the C-terminal amino acid, ensuring the stereochemical integrity of the final product. nih.govnih.gov

Solution-Phase Cyclization Approaches and Macrocyclization Efficiency

The classical approach to peptide macrocyclization involves synthesizing the linear, fully protected peptide (often via SPPS), cleaving it from the resin, and then performing the head-to-tail cyclization in a dilute solution. creative-peptides.com This method avoids potential steric interference from the solid support.

The primary challenge in solution-phase cyclization is suppressing competing intermolecular reactions that lead to dimers, trimers, and higher-order polymers. The key principle employed to overcome this is the use of high-dilution conditions (typically sub-millimolar concentrations), which ensures that the reactive ends of a single peptide chain are more likely to encounter each other than the ends of other peptide molecules. cytosynthesis.com

Factors Influencing Macrocyclization Efficiency:

Concentration: As dictated by the pseudo-dilution principle, lower concentrations favor intramolecular cyclization.

Peptide Sequence: The intrinsic conformational preference of the linear peptide is a major determinant of cyclization yield. Sequences that readily adopt folded or turn-like structures are cyclized more efficiently. peptide.com

Solvent: The choice of solvent can influence peptide conformation. Solvents like DMF or DMSO are commonly used, sometimes in combination with others, to ensure peptide solubility and promote a favorable conformation.

Coupling Chemistry: The selection of coupling reagents and additives is critical for achieving high yields and minimizing racemization, similar to SPPS. Diphenylphosphoryl azide (B81097) (DPPA) is a reagent frequently used in solution-phase cyclizations. nih.gov

ApproachAdvantagesDisadvantagesReference
On-Resin Cyclization Leverages pseudo-dilution effect; simplifies purification; suitable for automation.Resin can cause steric hindrance; difficult to monitor reaction progress; sequence-dependent success. nih.gov
Solution-Phase Cyclization No steric hindrance from resin; greater flexibility in reaction conditions (solvent, temperature); easier to monitor.Requires high dilution (large solvent volumes); risk of oligomerization; purification of product from reagents can be complex. creative-peptides.comcytosynthesis.com

Chemoenzymatic Synthetic Routes for Complex Cyclic Peptides

A powerful emerging strategy combines the efficiency of chemical synthesis for linear precursors with the remarkable selectivity of enzymes for the final macrocyclization step. nih.gov This chemoenzymatic approach often utilizes thioesterase (TE) domains from non-ribosomal peptide synthetase (NRPS) machinery, which naturally catalyze the formation of cyclic peptides. acs.org

The typical workflow involves the solid-phase synthesis of a linear peptide precursor that mimics the natural substrate of the enzyme, often as a C-terminal thioester. nih.gov After cleavage and purification, the linear peptide is subjected to the isolated enzyme, which catalyzes an efficient and highly specific head-to-tail cyclization in an aqueous buffer. nih.gov This method is particularly advantageous as it proceeds without racemization and under mild, environmentally friendly conditions. cytosynthesis.com The substrate scope of wild-type enzymes can be expanded through rational protein engineering, further broadening the applicability of this technique. nih.gov

Stereoselective Incorporation of Non-Canonical Amino Acids: Focus on Gly(anc-2)

The incorporation of non-canonical amino acids (ncAAs) like the hypothetical Gly(anc-2) (representing an α,α-disubstituted glycine derivative) is a key strategy for enhancing the pharmacological properties of peptides. nih.govnih.gov These modifications can increase proteolytic stability, constrain conformation, and improve binding affinity. researchgate.net However, their synthesis and incorporation present significant challenges.

Synthetic Challenges and Methodological Advancements for Modified Glycine Derivatives

Glycine is unique as the only achiral proteinogenic amino acid. Modifying its α-carbon to create a chiral, substituted derivative like Gly(anc-2) introduces considerable synthetic hurdles.

Synthetic Challenges:

Stereocontrol: The primary challenge is the enantioselective or diastereoselective synthesis of the α,α-disubstituted amino acid monomer. Classical alkylation methods often result in racemic mixtures that are difficult to separate. nih.gov

Steric Hindrance: The presence of two substituents on the α-carbon creates significant steric bulk, which can dramatically reduce the efficiency of subsequent peptide coupling reactions during SPPS. bohrium.comsyngeneintl.com This often requires stronger coupling agents, elevated temperatures, or longer reaction times, which in turn can increase the risk of side reactions. acs.org

Methodological Advancements: Recent years have seen the development of powerful new methods for the asymmetric synthesis of complex amino acids.

Photoredox Catalysis: Photoinduced radical reactions have emerged as a versatile tool for the α-C(sp³)–H alkylation of glycine derivatives, allowing for the construction of C-C bonds under mild conditions. nih.gov

Metal Catalysis: Gold-catalyzed reactions have been developed for the asymmetric synthesis of α,α-disubstituted amino acid derivatives, achieving high stereoselectivity (d.r. >20:1, 99% ee) and providing facile access to these challenging building blocks. acs.orgacs.org

Chiral Auxiliaries: The use of chiral auxiliaries attached to a glycine scaffold can direct the stereoselective addition of substituents, after which the auxiliary can be cleaved to yield the enantiopure non-canonical amino acid. acs.org

MethodologyDescriptionAdvantagesReference
Asymmetric Gold Redox CatalysisUses a gold catalyst and a chiral auxiliary to achieve highly stereoselective trifunctionalization of ynamides to form α,α-disubstituted amino acid precursors.Excellent stereoselectivity (>20:1 d.r., 99% ee), good functional group tolerance, and facile derivatization. acs.orgacs.org
Photoinduced Radical CouplingUtilizes photoredox-promoted radical coupling for the α-C(sp³)–H alkylation of glycine derivatives.Proceeds under mild conditions; can be used for late-stage modification of peptides. nih.gov
Diastereoselective AlkylationAlkylation of a chiral glycine enolate equivalent derived from a natural amino acid.Relies on established chemical principles, though can require multiple steps and lead to modest yields. acs.org

Impact of Modified Residue Stereochemistry on Peptide Assembly and Cyclization

The stereochemistry of an incorporated non-canonical residue has a profound impact on the entire synthetic process and the final product's structure. The defined three-dimensional arrangement of the substituents on the α-carbon of Gly(anc-2) will dictate local conformational preferences.

Impact on Peptide Assembly: During SPPS, sterically demanding ncAAs can slow down or completely inhibit coupling reactions, leading to deletion sequences and significantly reduced yields of the desired linear peptide. bohrium.com

Impact on Cyclization: The stereochemistry of the ncAA is critical for macrocyclization efficiency. One stereoisomer might perfectly align with a turn structure that brings the peptide's termini together, resulting in a high cyclization yield. Conversely, the opposite stereoisomer could introduce a steric clash or induce a conformation that is unfavorable for cyclization, leading to low yields, dimerization, or failure of the reaction. nih.gov Incorporating α,α-disubstituted amino acids is a known strategy to reduce conformational flexibility, which can be leveraged to favor a cyclization-competent conformation. acs.org This conformational restriction, if designed correctly, "locks" the peptide into a bioactive shape, but an incorrect stereochemical choice can lead to a misfolded, inactive molecule.

Mitigation of Undesired Byproducts in Cyclic Hexapeptide Synthesis

The synthesis of cyclic hexapeptides, including structures like Cyclo(gln-trp-phe-gly(anc-2)-leu-met), is frequently complicated by the formation of undesired byproducts. The primary synthetic challenge lies in favoring the intramolecular cyclization of the linear peptide precursor over intermolecular reactions, which lead to the formation of cyclic dimers, trimers, and higher-order oligomers. Furthermore, for peptides with multiple reactive functional groups, controlling the site of cyclization to obtain the desired regioisomer is a critical consideration. This section details the synthetic strategies employed to minimize these side reactions and enhance the yield of the target cyclic monomer.

Strategies for Preventing Dimerization and Oligomerization

The formation of cyclic dimers and oligomers is a competing process to the desired intramolecular cyclization. This intermolecular reaction is governed by the relative concentrations of the peptide ends and the conformational propensity of the linear precursor to cyclize. Several key strategies are employed to shift the equilibrium toward the formation of the monomeric cyclic product.

High-Dilution Principle: The most traditional and fundamental strategy to suppress intermolecular reactions is to perform the cyclization reaction under high-dilution conditions (typically 1-5 mM). researchgate.netmdpi.com At low concentrations, the probability of the two ends of the same peptide chain encountering each other is significantly higher than the probability of two different peptide chains interacting. This kinetically favors the intramolecular reaction pathway. However, this method has practical drawbacks, including the use of large solvent volumes, which can make product isolation difficult and is not ideal for large-scale synthesis. rsc.org

Pseudo-Dilution Effect in Solid-Phase Synthesis: An effective alternative to high dilution in solution is performing the cyclization while the peptide is still attached to a solid support. This is known as the pseudo-dilution or "site-isolation" effect. rsc.orgnih.gov The peptide chains are anchored to a resin at a low loading capacity, effectively isolating them from one another. This environment mimics high-dilution conditions, as the immobilized peptide chains have limited translational freedom, thus promoting intramolecular reactions. Cyclization on a solid support can be achieved by anchoring the linear peptide via a side chain of a trifunctional amino acid (e.g., Asp, Glu, Lys), leaving the N- and C-termini free for head-to-tail cyclization. nih.gov

Conformational Control and Turn-Inducing Elements: The rate of intramolecular cyclization is highly dependent on the conformation of the linear precursor. Peptides that are pre-organized into a "turn-like" or "U-shaped" conformation will cyclize more readily, as the reactive termini are held in close proximity. altabioscience.comuni-kiel.de This conformational constraint reduces the entropic barrier to cyclization. altabioscience.com Strategies to induce such favorable conformations include:

Incorporation of Glycine or Proline: Glycine, with its lack of a side chain, provides conformational flexibility, while the cyclic structure of proline can induce a "kink" or turn in the peptide backbone. acs.orgthieme-connect.de Placing these residues strategically within the linear sequence can facilitate cyclization.

Use of D-Amino Acids: The inclusion of a D-amino acid in an L-peptide sequence can disrupt secondary structures like β-sheets that favor linear aggregation and instead promote the formation of β-turns necessary for efficient cyclization. altabioscience.comthieme-connect.de

N-Alkylation: The introduction of N-methylated amino acids can favor the cis-amide bond conformation, which shortens the distance between the peptide termini and facilitates ring closure. thieme-connect.denih.gov

The following table summarizes the impact of various turn-inducing elements on cyclization efficiency.

StrategyAmino Acid/ModificationMechanismEffect on Cyclization
Flexibility GlycineIncreases backbone flexibility, allowing easier adoption of a cyclization-competent conformation.Favorable
Backbone Constraint ProlineInduces a fixed bend in the peptide backbone.Favorable
Stereochemical Control D-Amino AcidsDisrupts linear aggregation; promotes β-turn formation.Favorable
Amide Bond Geometry N-Methylated Amino AcidsPromotes cis-amide bond isomers, shortening end-to-end distance.Favorable

Influence of Reaction Conditions: The choice of coupling reagents, solvents, and temperature significantly impacts the ratio of monomer to oligomer. researchgate.netnih.gov Modern coupling reagents such as HATU, HBTU, and PyBOP are often used to activate the C-terminal carboxyl group for rapid amide bond formation. mdpi.comrsc.org A faster rate of intramolecular cyclization can outcompete the slower intermolecular dimerization process. The reaction temperature can also be optimized; while higher temperatures can increase reaction rates, they may also promote side reactions like epimerization. researchgate.netmdpi.com Microwave irradiation has been shown in some cases to accelerate cyclization and improve yields. researchgate.netresearchgate.net

Control of Cyclization Selectivity and Regioisomer Formation

When a linear peptide precursor contains multiple nucleophilic or electrophilic sites, the formation of different constitutional isomers, or regioisomers, is possible. For instance, a peptide containing a lysine (B10760008) residue and a free N-terminus has two primary amine nucleophiles, both of which can react with an activated C-terminus, leading to either a head-to-tail or a side-chain-to-tail cyclic product. Achieving high regioselectivity is paramount for synthesizing a single, well-defined product.

Orthogonal Protecting Group Strategy: The most robust method for controlling regioselectivity is the use of an orthogonal protecting group strategy. creative-peptides.com In this approach, different functional groups are masked with protecting groups that can be removed under distinct chemical conditions. For example, the α-amino group of the N-terminal residue can be protected with an Fmoc group (removed by a base like piperidine), while the ε-amino group of a lysine side chain is protected with a Boc group (removed by an acid like TFA). By selectively deprotecting only the desired nucleophile just before the cyclization step, the reaction can be directed exclusively to that site, preventing the formation of unwanted regioisomers. This allows for the precise synthesis of head-to-tail, side-chain-to-side-chain, or side-chain-to-terminus cyclic peptides. biosyn.comnih.govjpt.com

Chemoselective Ligation Methods: Certain cyclization reactions are inherently chemoselective, meaning the reacting partners have a unique and specific reactivity that is orthogonal to other functional groups present in the peptide. This often allows for cyclization without the need for side-chain protection. acs.orgrsc.org

Native Chemical Ligation (NCL): This powerful technique involves the reaction between a C-terminal thioester and an N-terminal cysteine residue to form a native amide bond. The reaction is highly specific for the N-terminal cysteine, even in the presence of internal cysteine residues or other nucleophilic side chains. rsc.org

Thiol-ene and Thiol-yne Reactions: These "click chemistry" reactions involve the photo-initiated radical addition of a cysteine thiol to an alkene or alkyne, respectively. This allows for the formation of stable thioether bridges with high specificity. nih.gov

Aldehyde-based Cyclizations: A recently developed method known as "CyClick" utilizes the reaction of a C-terminal aldehyde with the N-terminal amine. The reaction proceeds via a cyclic imine intermediate which then rearranges to form a thermodynamically stable 4-imidazolidinone-fused bicyclic product, driving the reaction toward intramolecular cyclization with high chemoselectivity. researchgate.net

Cyclization StrategyKey FeaturesRegioselectivity ControlProtection Scheme
Standard Amide Coupling Uses common peptide coupling reagents (e.g., HATU, DIC).Requires orthogonal protecting groups.Full side-chain protection is necessary.
Native Chemical Ligation (NCL) Reaction between a C-terminal thioester and N-terminal Cys.High intrinsic chemoselectivity.Side-chain protection is generally not required.
Disulfide Bridge Formation Oxidation of two thiol groups (Cys residues).Challenging with >2 Cys residues; requires specific oxidation conditions.Side-chain protection is generally not required.
Click Chemistry (e.g., CuAAC) Reaction between an azide and an alkyne.High intrinsic chemoselectivity.Side-chain protection is generally not required.

Choice of Cyclization Site: Even in a planned head-to-tail cyclization, the choice of which amide bond to form last (the "ring-disconnection" site) can influence the outcome. Cyclization can be hindered by sterically bulky amino acids (e.g., Val, Ile) at or near the reaction site. uni-kiel.dethieme-connect.de Furthermore, activating the C-terminal amino acid carries a risk of epimerization, especially for longer reaction times. rsc.orgthieme-connect.de Therefore, it is often advantageous to choose a glycine or proline residue at the C-terminus of the linear precursor to minimize steric hindrance and the risk of racemization. thieme-connect.de

By carefully selecting the linear precursor sequence, employing appropriate dilution or solid-phase techniques, and utilizing selective chemical strategies, the formation of undesired byproducts like oligomers and regioisomers can be effectively mitigated, enabling the efficient synthesis of complex cyclic hexapeptides.

Biological Activity and Structure Activity Relationship Sar of Cyclo Gln Trp Phe Gly Anc 2 Leu Met

Pharmacological Evaluation of Neurokinin Receptor Antagonism

The characterization of Cyclo(Gln-Trp-Phe-Gly(anc-2)-Leu-Met) has centered on its interaction with the NK-2 receptor, a key player in various physiological processes, including smooth muscle contraction and inflammation.

In Vitro Receptor Binding Assays for NK-2 Receptor Affinity

Table 1: In Vitro NK-2 Receptor Binding Affinity Data

CompoundReceptor SourceRadioligandKi (nM)
Cyclo(Gln-Trp-Phe-Gly(anc-2)-Leu-Met)Data Not AvailableData Not AvailableData Not Available

Data for specific binding parameters of Cyclo(Gln-Trp-Phe-Gly(anc-2)-Leu-Met) is not publicly available.

Functional Assays of NK-2 Receptor Antagonism (e.g., Hamster Trachea Assay, Histamine (B1213489) Release Inhibition)

The antagonistic properties of Cyclo(Gln-Trp-Phe-Gly(anc-2)-Leu-Met) have been functionally validated in various in vitro bioassays. The hamster trachea assay is a classic model for studying NK-2 receptor-mediated smooth muscle contraction. In this assay, the ability of an antagonist to inhibit the contractile response induced by an NK-2 receptor agonist, such as Neurokinin A (NKA), is quantified. The potency of the antagonist is often expressed as a pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve.

While specific pA2 values for Cyclo(Gln-Trp-Phe-Gly(anc-2)-Leu-Met) are not detailed in available literature, its functional antagonism at the NK-2 receptor in preparations like the hamster trachea is a cornerstone of its pharmacological profile.

Information regarding the direct inhibition of histamine release by Cyclo(Gln-Trp-Phe-Gly(anc-2)-Leu-Met) is not extensively documented. Tachykinins can induce histamine release from mast cells, a process that can be modulated by NK receptor antagonists. However, specific IC50 values for Cyclo(Gln-Trp-Phe-Gly(anc-2)-Leu-Met) in histamine release inhibition assays are not publicly reported.

Table 2: Functional Antagonism Data

AssayAgonistParameterValue
Hamster Trachea AssayNeurokinin ApA2Data Not Available
Histamine Release Inhibition-IC50Data Not Available

Specific quantitative data from these functional assays for Cyclo(Gln-Trp-Phe-Gly(anc-2)-Leu-Met) is not publicly available.

Comparative Analysis of Agonist and Antagonist Activities in Different Systems

Cyclo(Gln-Trp-Phe-Gly(anc-2)-Leu-Met) is consistently reported to act as a pure antagonist at the NK-2 receptor, meaning it binds to the receptor but does not elicit a biological response on its own. Instead, it blocks the action of endogenous agonists like NKA. There is no significant evidence to suggest that this compound possesses any agonist activity in the various in vitro systems used for its characterization. Its profile is that of a competitive antagonist, where it reversibly binds to the same site as the agonist, thereby preventing agonist-mediated receptor activation.

Elucidation of Selectivity Profile Against Tachykinin Receptor Subtypes

A critical aspect of the pharmacological profile of any receptor ligand is its selectivity for its primary target over other related receptors.

Differential Interactions with NK-1 and NK-3 Receptors

The tachykinin receptor family includes three main subtypes: NK-1, NK-2, and NK-3. Cyclo(Gln-Trp-Phe-Gly(anc-2)-Leu-Met) has been shown to exhibit a high degree of selectivity for the NK-2 receptor over the NK-1 and NK-3 subtypes. This selectivity is determined through comparative binding assays where the affinity of the compound for each receptor subtype is measured. While the precise affinity values are not consistently reported, the qualitative description in scientific literature emphasizes its preferential binding to NK-2 receptors.

Table 3: Tachykinin Receptor Selectivity Profile

Receptor SubtypeBinding Affinity (e.g., Ki, IC50)
NK-1Significantly lower than for NK-2
NK-2High Affinity
NK-3Significantly lower than for NK-2

This table represents a qualitative summary based on available literature; specific quantitative data is not publicly available.

Molecular Basis for Receptor Selectivity and Promiscuity

The term "promiscuity" in this context would refer to a compound's ability to bind to multiple receptor subtypes with similar high affinity. In the case of Cyclo(Gln-Trp-Phe-Gly(anc-2)-Leu-Met), the available evidence points towards a lack of significant promiscuity and a clear preference for the NK-2 receptor, making it a valuable tool for selectively studying the physiological and pathological roles of this specific receptor subtype.

Structure-Activity Relationship (SAR) Investigations

The affinity and antagonistic properties of Cyclo(Gln-Trp-Phe-Gly(anc-2)-Leu-Met) are intricately linked to its specific sequence and conformation. SAR investigations have focused on dissecting the roles of individual residues and structural motifs to build a comprehensive model of its interaction with the NK-2 receptor.

The activity of this cyclic hexapeptide is not merely a sum of its parts; rather, each amino acid side chain and its position within the constrained cyclic structure play a distinct role in receptor recognition and antagonism.

Glutamine (Gln): Studies on related cyclic hexapeptide NK-2 antagonists have revealed that the glutamine position is remarkably tolerant to a wide variety of substitutions without a significant loss of activity. Research involving the synthesis of analogues has shown that this position can accommodate different side chains, including those with different charges, such as lysine (B10760008) and glutamic acid. smolecule.com This suggests that the interaction at this position is not primarily governed by specific ionic or hydrogen bonding forces with the receptor. Instead, it is hypothesized that the conformational flexibility of the peptide allows the receptor to accommodate these varied residues, indicating the Gln side chain may be oriented away from the critical binding pocket or that its primary role is in maintaining the bioactive backbone conformation. smolecule.com

Tryptophan (Trp) and Phenylalanine (Phe): The aromatic residues Trp and Phe are considered crucial for the biological activity of tachykinin antagonists. These residues are part of the conserved C-terminal sequence (Phe-X-Gly-Leu-Met-NH2) found in endogenous tachykinin peptides, which is known to be the "message" domain responsible for receptor activation. nih.gov In antagonists like Cyclo(Gln-Trp-Phe-Gly(anc-2)-Leu-Met), these bulky, hydrophobic side chains are key pharmacophoric elements that likely engage in hydrophobic and π-π stacking interactions within the transmembrane domains of the NK-2 receptor. Their correct spatial orientation, dictated by the cyclic backbone, is critical for high-affinity binding.

Detailed quantitative SAR data from systematic alanine (B10760859) scanning or other substitution studies on this specific peptide are not extensively available in the public domain, but the qualitative importance of the aromatic and hydrophobic residues is well-established within the broader class of tachykinin ligands and antagonists.

The "Gly(anc-2)" moiety represents a significant structural modification from the parent glycine (B1666218) residue and is a defining feature of L-659,837. This modification involves the replacement of the simple Gly-Leu dipeptide segment with a lactam-containing structure, specifically (2S)-2-((3R)-3-amino-2-oxo-1-pyrrolidinyl)-4-methylpentanoyl, which bridges the Gly and Leu residues. scilit.com

This modification has a profound impact on the molecule's activity. The compound Cyclo(Gln-Trp-Phe-Gly-Leu-Met) (L-659,877) is a potent NK-2 antagonist in its own right, with a pKB of 8.1 in functional assays. nih.gov The introduction of the ANC-2 lactam bridge in L-659,837 maintains this high potency, with a reported pKB of 6.7. nih.gov

The primary role of this modification is likely to introduce conformational rigidity. By locking the backbone through the lactam bridge, the peptide is constrained into a more defined three-dimensional shape. This pre-organization into a bioactive conformation reduces the entropic penalty upon binding to the receptor, which can contribute to high affinity. However, it is noteworthy that the stereochemistry at the adjacent alpha-carbon is critical. A comparative study showed that a related analogue, cyclo(-Gln-Trp-Phe-(R)-Gly-[ANC-2]Leu-Met-), was inactive as both an agonist and an antagonist, demonstrating that while the ANC-2 modification can be beneficial, its effectiveness is highly dependent on the precise stereochemical and conformational context. scilit.com

Compound NameModificationBiological Activity (NK-2 Antagonism)
L-659,877None (Gly-Leu)Potent (pKB = 8.1) nih.gov
L-659,837Gly(anc-2) Lactam BridgePotent (pKB = 6.7) nih.gov
cyclo(-Gln-Trp-Phe-(R)-Gly-[ANC-2]Leu-Met-)(R)-Gly configuration with ANC-2Inactive scilit.com

A pharmacophore model for a receptor antagonist describes the essential spatial arrangement of molecular features necessary for binding and blocking the receptor. For NK-2 antagonists, including cyclic hexapeptides, the key pharmacophoric elements are derived from the critical amino acid side chains.

Based on SAR studies and comparisons with other antagonists, a general pharmacophore model for NK-2 antagonism has been proposed, which includes:

Three Hydrophobic/Aromatic Groups: In Cyclo(Gln-Trp-Phe-Gly(anc-2)-Leu-Met), these are unequivocally provided by the side chains of Tryptophan, Phenylalanine, and Leucine. The indole (B1671886) ring of Trp and the phenyl ring of Phe are particularly important for engaging with hydrophobic pockets in the receptor. researchgate.net

A Hydrogen Bond Donor: This feature is also a common element in pharmacophore models for this class of compounds. researchgate.net

Defined Spatial Geometry: The most critical aspect of the pharmacophore is not just the presence of these groups, but their precise three-dimensional arrangement. The rigidified peptide backbone, shaped by the cyclization and the ANC-2 modification, acts as a scaffold to present these pharmacophoric elements to the receptor in the optimal orientation for high-affinity binding and antagonist activity. The distance and angles between the aromatic rings of Trp and Phe, and the hydrophobic Leu side chain are critical for fitting into the receptor's binding site.

Proposed Mechanisms of Action at the Molecular Level

The antagonistic effect of Cyclo(Gln-Trp-Phe-Gly(anc-2)-Leu-Met) is achieved by its binding to the NK-2 receptor in a manner that prevents the conformational changes necessary for receptor activation by the endogenous agonist, neurokinin A (NKA).

While a co-crystal structure of this specific peptide with the NK-2 receptor is not available, binding models have been proposed based on mutagenesis data and the structures of related ligand-receptor complexes. Recent cryo-electron microscopy structures of the NK-2 receptor bound to its endogenous agonist NKA have provided significant insights into the binding pocket. nih.gov

These models show that the conserved C-terminus of NKA inserts into a central cavity formed by the transmembrane (TM) domains of the receptor. Key interactions involve:

TM2: Residues such as Asn90 and Tyr93. nih.gov

TM3: An isoleucine residue (Ile114) that forms a hydrophobic interaction. nih.gov

TM7: A tyrosine residue (Tyr289) that forms a hydrogen bond. nih.gov

It is proposed that cyclic antagonists like Cyclo(Gln-Trp-Phe-Gly(anc-2)-Leu-Met) occupy this same pocket. The pharmacophoric Trp and Phe side chains are believed to mimic the interactions of the C-terminal residues of NKA, inserting deep into the transmembrane bundle and forming hydrophobic and aromatic interactions with receptor residues. The antagonist binds with high affinity but fails to induce the specific conformational shift required for G-protein coupling and downstream signaling, thus acting as a competitive inhibitor. nih.gov

The topology of the peptide backbone is fundamental to the activity of cyclic peptide antagonists. Unlike flexible linear peptides which can adopt numerous conformations in solution, cyclization and other modifications drastically reduce this flexibility, pre-organizing the molecule into a shape that is complementary to the receptor's binding site.

For this class of hexapeptides, the presence of β-turns is a recurring and essential structural motif. nih.gov Conformational analysis of the closely related parent compound, Cyclo(Gln-Trp-Phe-Gly-Leu-Met), identified two β-turns. scilit.com This β-turn structure is considered a key feature for binding to the hNK-2 receptor. nih.gov

The role of this defined backbone topology is twofold:

Positioning of Pharmacophores: The β-turns orient the critical side chains of Trp, Phe, and Leu into the precise spatial arrangement required for simultaneous and optimal interaction with their respective sub-pockets within the NK-2 receptor. nih.gov This rigid framework ensures that the key pharmacophoric elements are presented correctly for high-affinity binding.

Reducing Entropy Loss: By constraining the peptide into its bioactive conformation, the entropic cost of binding is significantly reduced. The molecule does not need to "freeze" into the correct shape upon encountering the receptor, as it already exists predominantly in that conformation, which translates to a more favorable free energy of binding and, consequently, higher affinity.

In essence, the peptide backbone acts as a sophisticated scaffold, and its specific topology, stabilized by cyclization and the ANC-2 lactam bridge, is the determining factor that translates the chemical properties of the individual amino acid side chains into potent and selective NK-2 receptor antagonism.

Degradation Pathways and Structural Integrity Research for Cyclic Peptides

Chemical Degradation Mechanisms Relevant to Cyclic Peptides

The chemical stability of a peptide is paramount for its shelf-life and in vivo efficacy. For Cyclo(gln-trp-phe-gly-leu-met), two primary non-enzymatic degradation pathways are of particular concern: diketopiperazine formation and methionine oxidation.

Diketopiperazine Formation and its Influence on Peptide Integrity

Diketopiperazines (DKPs) are cyclic dipeptides that can form from the intramolecular cyclization of a peptide chain, leading to cleavage of the peptide backbone. This process is a well-characterized degradation pathway for peptides, particularly under physiological conditions. The formation of DKPs can lead to a loss of biological activity and the generation of unwanted byproducts.

In the context of Cyclo(gln-trp-phe-gly-leu-met), the presence of the glutamine (Gln) residue is noteworthy. While proline is most commonly associated with a high propensity for DKP formation, other amino acids can also participate in this reaction. The mechanism involves the nucleophilic attack of the N-terminal amine of one amino acid on the carbonyl group of the preceding amino acid, resulting in the formation of a stable six-membered ring and cleavage of the peptide bond. The rate of DKP formation is influenced by factors such as pH, temperature, and the specific amino acid sequence.

ConditionInfluence on Diketopiperazine FormationRelevance to Cyclo(gln-trp-phe-gly-leu-met)
pHGenerally accelerated at neutral to slightly alkaline pH.Important for stability in physiological environments (pH ~7.4).
TemperatureHigher temperatures increase the rate of formation.Relevant for storage and handling conditions.
Amino Acid SequenceThe identity of the N-terminal and adjacent amino acids is critical. Proline at the second position from the N-terminus is particularly susceptible.The Gln-Trp sequence in the linear precursor could be a potential site for cyclization before the final macrocyclization, or if the cyclic structure were to be cleaved.

Methionine Oxidation and its Impact on Peptide Stability

The methionine (Met) residue in Cyclo(gln-trp-phe-gly-leu-met) introduces a chemically labile thioether side chain that is susceptible to oxidation. This oxidation primarily converts methionine to methionine sulfoxide (B87167) and, under more stringent conditions, to methionine sulfone. Such modifications can significantly alter the peptide's conformation, solubility, and biological activity.

The oxidation of methionine can be triggered by various oxidizing agents, including reactive oxygen species (ROS) that are present in biological systems. The rate of oxidation is dependent on the accessibility of the methionine side chain to the solvent and the presence of catalysts. The conversion to methionine sulfoxide introduces a new chiral center, resulting in two diastereomers (R and S), which may have different biological properties and susceptibilities to further degradation.

Oxidizing AgentEffect on MethioninePotential Impact on Cyclo(gln-trp-phe-gly-leu-met)
Reactive Oxygen Species (e.g., H₂O₂)Oxidation to methionine sulfoxide.Potential for in vivo degradation and loss of activity.
Atmospheric OxygenSlow oxidation over time.Affects long-term storage stability.
Metal Ions (e.g., Cu²⁺, Fe³⁺)Catalyze oxidation.Formulation and storage considerations are important.

Enzymatic Stability and Proteolytic Resistance of Cyclic Peptides

A significant advantage of cyclic peptides over their linear counterparts is their enhanced resistance to enzymatic degradation by proteases. This characteristic is crucial for improving their in vivo half-life and bioavailability.

General Principles of Protease Resistance in Cyclic vs. Linear Peptides

Linear peptides are readily recognized and cleaved by a wide array of proteases present in the plasma, gut, and intracellularly. These enzymes, including exopeptidases (which cleave from the ends) and endopeptidases (which cleave internal peptide bonds), contribute to the rapid degradation of linear peptides in biological systems. researchgate.net

Cyclization imparts significant proteolytic resistance through several mechanisms:

Absence of Termini: Head-to-tail cyclization, as in Cyclo(gln-trp-phe-gly-leu-met), eliminates the free N- and C-termini, rendering the peptide resistant to exopeptidases. nih.gov

Conformational Rigidity: The cyclic structure restricts the peptide's conformational flexibility, making it a poor substrate for many proteases that require a certain degree of flexibility to bind and cleave the peptide chain. smolecule.com

Steric Hindrance: The constrained conformation can sterically hinder the approach of proteases to the peptide backbone.

CharacteristicLinear PeptidesCyclic Peptides (e.g., Cyclo(gln-trp-phe-gly-leu-met))
Susceptibility to ExopeptidasesHighLow to negligible
Susceptibility to EndopeptidasesHighReduced
Conformational FlexibilityHighLow (Constrained)
In Vivo Half-lifeGenerally shortGenerally longer

Design Strategies for Enhancing In Vitro and In Vivo Stability

While cyclization inherently enhances stability, further modifications can be incorporated into the design of cyclic peptides to augment their resistance to degradation. These strategies are aimed at further reducing susceptibility to any residual chemical or enzymatic degradation.

Key design strategies include:

Incorporation of D-Amino Acids: Replacing L-amino acids with their D-enantiomers can dramatically increase resistance to proteases, which are stereospecific for L-amino acids.

N-Methylation: Methylation of the amide nitrogens in the peptide backbone can provide steric hindrance and prevent the formation of hydrogen bonds that may be necessary for protease recognition.

Introduction of Unnatural Amino Acids: The inclusion of non-proteinogenic amino acids can disrupt protease recognition sites and enhance stability.

Glycosylation: The attachment of carbohydrate moieties can shield the peptide backbone from proteases and improve solubility and pharmacokinetic properties.

For Cyclo(gln-trp-phe-gly-leu-met), while it is composed of naturally occurring L-amino acids, its cyclic nature is the primary contributor to its enhanced stability compared to its linear counterpart. Further research could explore the impact of incorporating some of the aforementioned design strategies to create analogs with even greater structural integrity.

Advanced Research Directions and Future Perspectives for Cyclic Hexapeptides

Computational Drug Design and Optimization Applied to Cyclo(Gln-Trp-Phe-Gly(anc-2)-Leu-Met) Derivatives

Computational approaches have become indispensable in modern drug discovery, enabling the rational design and optimization of therapeutic candidates while reducing the time and cost associated with experimental screening. nih.govspringernature.com For derivatives of Cyclo(Gln-Trp-Phe-Gly(anc-2)-Leu-Met), these in silico methods can predict biological activity, binding modes, and guide the synthesis of novel, more potent analogues. The constrained nature of cyclic peptides makes them particularly amenable to computational modeling compared to their flexible linear counterparts. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govresearchgate.net For derivatives of Cyclo(Gln-Trp-Phe-Gly(anc-2)-Leu-Met), QSAR models can be developed to predict antimicrobial or hemolytic potencies based on molecular descriptors. nih.gov These descriptors can quantify physicochemical properties such as charge, lipophilicity, and amphipathicity, which are calculated from the amino acid sequence. nih.gov

The process involves synthesizing a library of Cyclo(Gln-Trp-Phe-Gly(anc-2)-Leu-Met) analogues with systematic modifications—for instance, substituting different amino acids at various positions—and measuring their biological activity. This dataset is then used to train a QSAR model. Advanced algorithms, including machine learning and sparse modeling techniques, can identify the key molecular properties that govern the peptide's activity. nih.govdntb.gov.ua The resulting predictive models can then be used to virtually screen new, unsynthesized derivatives, prioritizing those with the highest predicted potency and guiding further synthetic efforts. nih.gov This approach rationalizes the structure-activity relationship and allows for the targeted optimization of desired therapeutic properties. nih.gov

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein, forming a stable complex. oup.com This technique is crucial for understanding the mechanism of action of derivatives of Cyclo(Gln-Trp-Phe-Gly(anc-2)-Leu-Met) at an atomic level. Given the three-dimensional structure of a target protein, docking simulations can screen virtual libraries of cyclic peptide derivatives to identify those that are most likely to bind with high affinity and specificity. nih.govresearchgate.net

Due to the inherent flexibility of peptides, molecular dynamics (MD) simulations are often coupled with docking. nih.govresearchgate.netnih.gov MD simulations can model the dynamic behavior of the cyclic peptide in solution, revealing its conformational ensemble. researchgate.netnih.govacs.org This information is critical because the peptide's pre-organized conformation in solution can significantly impact its binding affinity. acs.org By simulating the interaction between peptide derivatives and their target, researchers can predict binding energies, identify key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and visualize the ligand-target complex. nih.govacs.org This detailed structural insight is invaluable for the rational design of modifications to the peptide backbone or side chains to enhance binding potency. researchgate.net

Table 1: Comparison of Computational Design and Optimization Techniques

Technique Primary Function Input Required Key Output Application to Cyclo(Gln-Trp-Phe-Gly(anc-2)-Leu-Met) Derivatives
QSAR Modeling Predicts biological activity from chemical structure. nih.gov A dataset of peptide analogues with known structures and activities. A predictive mathematical model correlating structure to activity. Prioritizing synthesis of analogues with enhanced potency.
Molecular Docking Predicts the binding mode and affinity of a ligand to a target. researchgate.net 3D structures of the peptide ligand and the protein target. Predicted binding pose, binding energy, and key interactions. Understanding the mechanism of action and guiding structural modifications to improve binding.
Generative Models & AI Designs entirely new peptide sequences and structures with desired properties. nih.govrsc.orgnih.gov A training dataset of known peptides and/or a target structure. Novel peptide sequences and their predicted 3D structures. Creating novel antagonists with unique properties based on the parent compound's scaffold.

High-Throughput Screening Techniques for Cyclic Peptide Library Discovery

To identify lead compounds from a vast pool of possibilities, high-throughput screening (HTS) techniques are essential. nih.govbmglabtech.comdrugtargetreview.com These methods allow for the rapid synthesis and evaluation of millions to trillions of different cyclic peptide derivatives. nih.govrsc.org

Genetic encoding methods link a peptide's sequence (phenotype) to the nucleic acid that encodes it (genotype), enabling the screening of enormous libraries. nih.govrsc.orgsemanticscholar.org

Phage Display : In this technique, a library of genes encoding different peptide sequences is inserted into the genome of a bacteriophage (a virus that infects bacteria). nih.govrsc.org The peptides are then expressed on the phage's coat protein. nih.govbiotechphage.com The entire phage library, with diversities often exceeding one billion unique sequences, can be screened for binding against an immobilized target protein. rsc.org Phages that bind are isolated, and the DNA sequence of the displayed peptide is determined, revealing the identity of the successful binder. nih.gov This method has been successfully used to identify potent cyclic peptide ligands for various therapeutic targets. nih.govnih.gov

mRNA Display : This is an in vitro technique that can generate even larger libraries, with diversities of up to 10¹³-10¹⁵ molecules. acs.orgresearchgate.netacs.org It begins with a DNA library that is transcribed into mRNA. During translation, the antibiotic puromycin, which is covalently linked to the mRNA, enters the ribosome and attaches to the newly synthesized peptide, creating a stable mRNA-peptide fusion. acs.orgaspiregene.comnih.gov This direct linkage allows for the selection of binders from the library, followed by amplification of the genetic tag via RT-PCR for sequencing. acs.orgnih.gov mRNA display avoids the limitations of using a living host cell, offering greater control over library composition. acs.org

Other genetic encoding methods, such as yeast display and split-intein circular ligation of peptides and proteins (SICLOPPS), also provide powerful platforms for generating and screening large, genetically encoded libraries of cyclic peptides. rsc.orgnih.gov

Combinatorial chemistry provides a powerful set of techniques for the chemical synthesis of large, diverse libraries of compounds. nih.govresearchgate.net The split-and-pool synthesis method is a cornerstone of this approach, enabling the efficient creation of "one-bead-one-compound" (OBOC) libraries. acs.orgjove.comwikipedia.org

In this process, a solid support (resin beads) is divided into multiple portions. A different amino acid building block is coupled to the beads in each portion. wikipedia.org Afterward, all the portions are pooled and mixed thoroughly. wikipedia.orgyoutube.com This cycle of splitting, coupling, and pooling is repeated for each position in the peptide sequence. The result is a library where each individual bead carries a unique peptide sequence. researchgate.net This methodology can generate libraries containing millions of distinct cyclic peptide derivatives. nih.govresearchgate.net The library can then be screened for binding to a target protein, and the chemical structure of the peptide on any "hit" bead can be identified through sequencing techniques like mass spectrometry. nih.gov This approach offers complete chemical control over the library's composition, allowing for the incorporation of non-standard amino acids and other chemical modifications. nih.govjove.com

Table 2: Comparison of High-Throughput Screening Technologies

Technology Principle Typical Library Size Advantages Limitations
Phage Display Peptides are expressed on the surface of bacteriophages. nih.govbiotechphage.com 10⁹ - 10¹¹ Robust, well-established, easy to perform selections. Requires a biological host (E. coli), which can introduce biases.
mRNA Display Peptides are covalently linked to their encoding mRNA via puromycin. acs.orgaspiregene.com 10¹² - 10¹⁵ Entirely in vitro, allows for larger libraries and non-natural amino acid incorporation. acs.orgnih.gov mRNA-peptide fusions can be less stable.
Split-and-Pool Synthesis Chemical synthesis on beads, where each bead holds a unique compound. researchgate.netwikipedia.org 10⁶ - 10⁷ Full chemical control, easy incorporation of diverse chemical moieties. acs.orgjove.com Smaller library sizes compared to genetic methods; deconvolution of hits can be complex.

Novel Synthetic Strategies for Macrocyclic Peptides

The synthesis of macrocyclic peptides, including hexapeptides, has evolved significantly. Traditional methods often face challenges such as low yields and the formation of unwanted oligomers. chemistryviews.org Modern strategies aim to overcome these hurdles by developing more efficient and versatile chemical tools. chemistryviews.org

Development of Efficient Cyclization Reagents and Protocols

The critical step in synthesizing cyclic peptides is macrocyclization, the intramolecular reaction that forms the ring structure. The efficiency of this step is highly dependent on the reagents and protocols used. Significant progress has been made in solid-phase peptide synthesis (SPPS), which allows for the construction of linear peptide precursors on a resin support. mdpi.comresearchgate.net The cyclization can then be performed either while the peptide is still attached to the resin (on-resin cyclization) or after it has been cleaved into solution (solution-phase cyclization). mdpi.com

On-resin cyclization benefits from the "pseudo-dilution" effect, where the resin support isolates individual peptide chains, thereby favoring the desired intramolecular reaction over intermolecular oligomerization. nih.gov In contrast, solution-phase cyclization requires high-dilution conditions to achieve similar outcomes, which can be cumbersome for large-scale production. chemistryviews.org

A variety of coupling reagents have been developed to facilitate efficient amide bond formation during cyclization. These are broadly categorized into phosphonium, aminium/uronium, and carbodiimide (B86325) classes. nih.gov The choice of reagent is crucial for minimizing side reactions, particularly epimerization (an unwanted change in stereochemistry) at the C-terminal amino acid. nih.gov

Reagent ClassExamplesKey Features
PhosphoniumPyBOP, BOPEffective in reducing epimerization. nih.gov
Aminium/UroniumHATU, HBTUHighly efficient and commonly used in both solid-phase and solution-phase synthesis. nih.gov
CarbodiimidesDCC, DICOften used with additives like HOBt or Oxyma Pure to enhance efficiency and suppress side reactions. frontiersin.org

Recent innovations include enzymatic and multicomponent reaction strategies. rwth-aachen.demdpi.com Enzymes like omniligase-1 can catalyze head-to-tail cyclization efficiently, even for peptides containing D-amino acids or other modifications. frontiersin.org Multicomponent reactions, such as the Ugi reaction, allow for the simultaneous ligation and cyclization of peptide fragments, offering a rapid route to diverse macrocyclic structures. nih.gov

Incorporation of Diverse Chemical Linkers and Backbone Modifications beyond Standard Peptidic Bonds

To enhance the structural diversity and therapeutic properties of cyclic peptides, researchers are increasingly moving beyond the simple head-to-tail lactam (amide) bridge. Incorporating non-peptidic linkers and modifying the peptide backbone can profoundly influence a molecule's stability, conformation, and biological activity. proquest.com

Chemical Linkers: The thiol group on the amino acid cysteine is particularly versatile for creating alternative linkages. rsc.org Thioether bridges, formed by reacting a cysteine thiol with an electrophile, are a common strategy. rsc.orgresearchgate.net This can be achieved through reactions like nucleophilic substitution between a thiol and a bromoacetyl group or a thiol-ene radical addition to an alkene. nih.govrsc.org These linkages provide different spacing and flexibility compared to a standard amide bond.

Other innovative cyclization chemistries include:

Azide-Alkyne Cycloadditions (Click Chemistry): This highly efficient and specific reaction forms a stable triazole ring, serving as an effective amide bond isostere. uni-kiel.de

Ring-Closing Metathesis (RCM): This method uses transition-metal catalysts to form carbon-carbon double bonds between two alkene-containing unnatural amino acids. researchgate.net

Native Chemical Ligation (NCL): This technique involves the reaction between an N-terminal cysteine and a C-terminal thioester to form a native peptide bond. uni-kiel.demdpi.com It is particularly powerful for synthesizing large or complex cyclic peptides. uni-kiel.demdpi.com

Backbone Modifications: Altering the atoms of the peptide backbone itself is another powerful strategy. nih.gov N-methylation, the addition of a methyl group to the backbone amide nitrogen, is a common modification that can increase metabolic stability and influence conformation. mdpi.comnih.gov Other modifications include the incorporation of thioamides, amidines, or heterocycles like oxazoles and 1,3,4-oxadiazoles directly into the peptide backbone. proquest.comnih.govtandfonline.com These changes alter the hydrogen-bonding patterns and rigidity of the macrocycle, enabling fine-tuning of its properties. proquest.comtandfonline.com

Exploration of Alternative Therapeutic Applications for Related Cyclic Peptide Scaffolds

The unique structural features of cyclic peptides make them ideal scaffolds for developing novel therapeutics that go beyond traditional drug targets. nih.gov Their ability to present a constrained and specific three-dimensional shape allows them to interact with challenging biological targets. mdpi.com

Potential for Targeting Protein-Protein Interactions

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their dysregulation is implicated in numerous diseases, including cancer and autoimmune disorders. nih.govrsc.org However, PPIs have been notoriously difficult to target with conventional small-molecule drugs because their interaction surfaces are often large, flat, and lack deep binding pockets. researchgate.netnih.gov

Cyclic peptides are uniquely suited to address this challenge. rsc.org With molecular weights typically between 500 and 2000 Da, they are large enough to cover the extensive surface areas of PPIs, allowing for high affinity and selectivity. nih.gov Cyclization constrains the peptide into a bioactive conformation, reducing the entropic penalty of binding and enhancing target specificity compared to flexible linear peptides. mdpi.comresearchgate.net This conformational rigidity also contributes to increased resistance against degradation by proteases. mdpi.com

Computational methods, such as molecular dynamics simulations and platforms like AlphaFold, are accelerating the design of cyclic peptides that can specifically bind to target protein surfaces. nih.govnih.gov For example, a cyclic peptide derivative of the p53 N-terminal fragment was engineered to bind with nanomolar affinity to the HDM2 protein, disrupting the native p53-HDM2 interaction and activating the p53 tumor suppressor pathway. mdpi.com

Development as Molecular Probes for Biological Systems

Beyond their therapeutic potential, cyclic peptides are valuable as chemical tools or "molecular probes" to investigate complex biological systems. nih.govncl.ac.uk A molecular probe is a molecule used to study the function and behavior of biomolecules by selectively binding to them. The high affinity and selectivity of cyclic peptides make them excellent candidates for this role. rsc.orgncl.ac.uk

By attaching a reporter group, such as a fluorescent dye or a photoaffinity label, to a cyclic peptide, researchers can visualize, track, and identify its biological targets within cells or tissues. nih.govgoogle.com

Probe TypeReporter GroupApplication
Fluorescent ProbeFluorescent dyes (e.g., Rhodamine, Coumarin)Used for imaging and tracking the localization of the target protein in living cells. google.com
Affinity ProbeBiotin or a "click chemistry" handleUsed to isolate the target protein from a complex mixture for identification and further study.
Photoaffinity ProbePhotoreactive group (e.g., diazirine)Upon UV irradiation, the probe forms a covalent bond with its target, allowing for unambiguous identification of the binding partner. google.com

These probes enable scientists to validate drug targets, elucidate biological pathways, and understand the mechanism of action of therapeutic compounds. google.com The development of cyclic peptide libraries, screened using technologies like phage or mRNA display, provides a powerful platform for discovering novel probes against a wide array of biological targets. rsc.orgnih.gov

Emerging Concepts in Peptide Chemistry and Bioengineering

The fields of peptide chemistry and bioengineering are rapidly advancing, driven by innovations in synthesis, screening technologies, and our understanding of peptide structure and function. These emerging concepts are expanding the possibilities for creating highly sophisticated peptide-based molecules like Cyclo(gln-trp-phe-gly(anc-2)-leu-met). nih.gov

Key emerging trends include:

Advanced Synthesis Technologies: Methods like microwave-assisted peptide synthesis (MAPS) and flow chemistry are accelerating the production of peptides. americanpeptidesociety.org MAPS uses microwave energy to speed up chemical reactions, while flow chemistry enables continuous and scalable synthesis with precise control over reaction conditions. americanpeptidesociety.org

Computational and AI-Driven Design: Artificial intelligence and machine learning are being integrated into the peptide design process. nih.gov These tools can predict the structure of peptide-protein complexes, design sequences with high affinity, and optimize pharmacokinetic properties, significantly reducing the time and cost of discovery. nih.gov

Ribosomal Peptide Synthesis and Post-Translational Modification (RiPPs): This bioengineering approach harnesses the cell's natural machinery to produce precursor peptides on the ribosome, which are then modified by a series of enzymes to create complex macrocyclic and backbone-modified structures. mdpi.comnih.gov This strategy allows for the creation of vast libraries of natural product-like peptides. nih.gov

Display Technologies: High-throughput screening methods such as phage display, mRNA display, and split-intein circular ligation of peptides and proteins (SICLOPPS) enable the rapid screening of billions or even trillions of different cyclic peptides to find candidates with high affinity for a specific target. mdpi.comnih.gov These technologies are crucial for discovering novel therapeutic leads and molecular probes. nih.gov

Incorporation of Non-Canonical Amino Acids: The ability to incorporate a wide variety of unnatural amino acids into peptide sequences expands their chemical and functional diversity. nih.govmdpi.com This can be used to introduce specific functionalities, enhance stability, or create novel structural motifs. mdpi.com

These advancements are converging to create a new era of peptide science, where highly tailored macrocyclic compounds can be designed and synthesized for a vast range of applications in medicine and biotechnology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.